molecular formula C9H16O B1618294 2-Pentyl-1-buten-3-one CAS No. 63759-55-7

2-Pentyl-1-buten-3-one

Cat. No. B1618294
CAS RN: 63759-55-7
M. Wt: 140.22 g/mol
InChI Key: VBZQKPYXKJXTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylene-2-octanone, also known as 2-pentyl-1-buten-3-one or fema 3725, belongs to the class of organic compounds known as alpha-branched alpha, beta-unsaturated ketones. These are alpha, beta-unsaturated ketones that carry a branch on the alpha carbon. They have the generic structure RC(=O)C(R')=C, R = organyl group and R'= any heteroatom. 3-Methylene-2-octanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylene-2-octanone is primarily located in the membrane (predicted from logP). 3-Methylene-2-octanone has a mushroom and musty taste.

Scientific Research Applications

Decomposition and Isomerization Reactions

The decomposition and intramolecular H-transfer isomerization reactions of related radicals, such as the 1-pentyl radical, have been studied in depth. These reactions are critical in understanding the behavior of 2-pentyl-1-buten-3-one under various conditions. Studies involving single-pulse shock tube techniques and quantum chemical methods have provided insights into the formation of olefin products like ethene and propene, which are significant in the context of hydrocarbon fuels and their combustion (Awan, Burgess, & Manion, 2012; Manion & Awan, 2013).

Organic Synthesis

1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis. The reduction to corresponding alcohols, reactions with primary amines, and the formation of various heterocycles and carbocycles are areas of interest. These reactions highlight the potential of compounds structurally related to 2-pentyl-1-buten-3-one in synthetic chemistry (Westerlund, Gras, & Carlson, 2001).

Atmospheric Chemistry

Studies on unsaturated alcohols similar to 2-pentyl-1-buten-3-one have focused on their reactions with chlorine atoms and ozone, which are relevant in atmospheric chemistry. The kinetics of these reactions, investigated through techniques like gas chromatography, provide insights into reactivity trends and atmospheric implications of such compounds (Gai, Ge, & Wang, 2011).

Electrochemical Studies

Electrochemical behavior of compounds like 3-buten-2-one on platinum electrodes has been studied to understand electroadsorption. Such research is vital for applications in electrochemistry and surface science, where understanding the interaction of organic molecules with metal surfaces is crucial (Zinola & Castro Luna, 1999).

Isomer Synthesis in Microorganisms

Research on the synthesis of pentanol isomers, which are structurally related to 2-pentyl-1-buten-3-one, in engineered microorganisms, has shown potential applications as biofuels. These studies are significant in the field of biotechnology and renewable energy sources (Cann & Liao, 2009).

properties

CAS RN

63759-55-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-methylideneoctan-2-one

InChI

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h2,4-7H2,1,3H3

InChI Key

VBZQKPYXKJXTHZ-UHFFFAOYSA-N

SMILES

CCCCCC(=C)C(=O)C

Canonical SMILES

CCCCCC(=C)C(=O)C

density

0.808-0.814

Other CAS RN

63759-55-7

physical_description

Pale yellow liquid;  musty, mushroom odou

solubility

insoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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